molecular formula C5H10O4 B7821652 3,4,5-Trihydroxypentanal CAS No. 408526-38-5

3,4,5-Trihydroxypentanal

Cat. No. B7821652
M. Wt: 134.13 g/mol
InChI Key: ASJSAQIRZKANQN-UHFFFAOYSA-N
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Description

2-deoxypentose is a hydroxyaldehyde that is pentanal carrying three hydroxy substituents at positions 3, 4 and 5. It is a deoxypentose, a hydroxyaldehyde and a triol. It derives from a hydride of a pentanal.
3,4,5-Trihydroxypentanal is a natural product found in Homo sapiens with data available.

Scientific Research Applications

Solubility in Ethanol-Water Solutions

Research has shown that saccharides like 3,4,5-Trihydroxypentanal exhibit varying solubilities in ethanol-water mixtures. The study by Gong, Wang, Zhang, and Qu (2012) found that the solubility of saccharides in these mixtures increases with temperature and decreases with the ethanol mass fraction in the solvent (Gong et al., 2012).

Cyclization in Homogenous Gas Phase Process

Dibble (2007) studied the cyclization of hydroxycarbonyls derived from alkanes, including 3,4,5-Trihydroxypentanal. The research concluded that such cyclization to form saturated furans in a homogenous gas phase is unlikely due to high activation barriers (Dibble, 2007).

Synthesis of Talaromycin A

Guanti, Banfi, Narisano, and Zannetti (1993) utilized 3,4,5-Trihydroxypentanal in the synthesis of Talaromycin A. They employed it as a chiral building block in the enantiospecific and diastereoselective synthesis of pyrane and pentanal derivatives (Guanti et al., 1993).

Biological Activities

Prichard, Campkin, O'Brien, Kato, Fleet, and Simone (2018) studied 3,4,5-Trihydroxypiperidines, which are analogues of pentose monosaccharides like 3,4,5-Trihydroxypentanal. They found these compounds show biological activities extending beyond glycosidase inhibition, including immunosuppressant and antibacterial activities (Prichard et al., 2018).

Antitumor Activity

Kaur, Sharma, Sharma, and Bansal (2010) explored the chemopreventive effects of triterpenoids, structurally similar to 3,4,5-Trihydroxypentanal, in skin tumor models in mice. They found that these compounds significantly influenced the expression of transcription factors linked to cancer development (Kaur et al., 2010).

Synthesis and Physical-Chemical Properties

Samelyuk and Kaplaushenko (2013) focused on synthesizing new compounds with potential pharmacological activities, involving structural analogues of 3,4,5-Trihydroxypentanal. They examined the relationship between chemical structure and biological activity, contributing to the development of new medicinal compounds (Samelyuk & Kaplaushenko, 2013).

Self-Assembly and Removal of Toxic Dye

Panja and Bag (2020) studied the self-assembly of erythrodiol, a compound related to 3,4,5-Trihydroxypentanal, in various solvents. They demonstrated its application in the removal of toxic dyes from water, showcasing its potential in environmental applications (Panja & Bag, 2020).

Mechanism of Adenosylcobalamin-Dependent Diol Dehydrase

Golding, Sell, and Sellars (1980) conducted model experiments relevant to the mechanism of adenosylcobalamin-dependent diol dehydrase using dihydroxyalkyl radicals, related to 3,4,5-Trihydroxypentanal. This study provided insights into the biochemical processes involving similar compounds (Golding et al., 1980).

properties

IUPAC Name

3,4,5-trihydroxypentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJSAQIRZKANQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862138
Record name 2-Deoxypentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name D-2-Deoxyribose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

3,4,5-Trihydroxypentanal

CAS RN

408526-38-5, 533-67-5
Record name 2-Deoxypentose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=408526-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-erythro-Pentose, 2-deoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
TY Nikolaienko, LA Bulavin… - Ukrainica Bioorganica …, 2011 - search.ebscohost.com
The exhaustive conformational analysis of the (3S, 4R)-3, 4, 5-trihydroxypentanal, the aldehydo (linear) form of the biologically important 2-deoxy-D-ribose molecule, has been …
Number of citations: 2 search.ebscohost.com
Z Li, J Zhang, CJ Li - Tetrahedron letters, 2003 - Elsevier
By using a domino reaction of aromatic amines with various cyclic hemiacetals catalyzed by indium chloride in water, tetrahydroquinoline derivatives were synthesized efficiently. …
Number of citations: 51 www.sciencedirect.com
TY Nikolaienko, LA Bulavin… - Physical Chemistry …, 2012 - pubs.rsc.org
Physical properties of over 8000 intramolecular hydrogen bonds (iHBs), including 2901 ones of the types OH⋯O, OH⋯N, NH⋯O and OH⋯C, in 4244 conformers of the DNA-related …
Number of citations: 137 pubs.rsc.org
BL Wedzicha - Nutrition & Food Science, 1981 - emerald.com
The reactions between a food additive and the components of the food to which it is added are not restricted to the preservative action. Dr BL Wedzicha describes the chemical …
Number of citations: 13 www.emerald.com
J Guo, J Ikuemonisan, DK Hatsukami… - Chemical research in …, 2021 - ACS Publications
Cigarette smoking is an established risk factor for oral cancer. The health effects of e-cigarettes are still under investigation but may disturb oral cavity homeostasis and cause lung and …
Number of citations: 12 pubs.acs.org
F Jin, Y Yang, Y Wang, H Zhong, H Zhou… - Available at SSRN …, 2018 - papers.ssrn.com
It is a long-term goal to convert CO₂ into useful compounds with renewable materials. Herein, we report the first approach to reduce CO₂ with renewable biomass; namely, CO₂/…
Number of citations: 1 papers.ssrn.com
J Guo, H Chen, P Upadhyaya, Y Zhao… - Chemical research in …, 2020 - ACS Publications
Metabolic activation of the carcinogenic tobacco-specific nitrosamines 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N′-nitrosonornicotine (NNN) results in formation of …
Number of citations: 10 pubs.acs.org
P Mungalachetty, P Kulkarni, P Wang… - … in Mass Spectrometry, 2022 - Wiley Online Library
Rationale We studied an aldehyde‐labeling reagent, N‐{2‐[(4‐aminophenoxy)methyl]benzyl}‐N,N‐diethylethanaminium bromide (CAX‐A), containing an aniline functional group for …
GA Channell, F Wulfert, AJ Taylor - Journal of agricultural and food …, 2008 - ACS Publications
Acrylamide formation under controlled processing conditions was studied in a starch matrix by analyzing volatile compounds in the gas phase using online mass spectrometry. …
Number of citations: 12 pubs.acs.org
H Chen, L Yao, C Brown, CJ Rizzo… - Analytical …, 2019 - ACS Publications
The apurinic/apyrimidinic (AP) site is a common lesion of DNA damage. The levels of AP sites reported in the literature cover a wide range, which is primarily due to the artifactual …
Number of citations: 36 pubs.acs.org

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